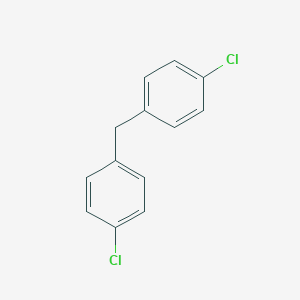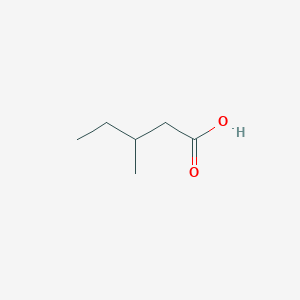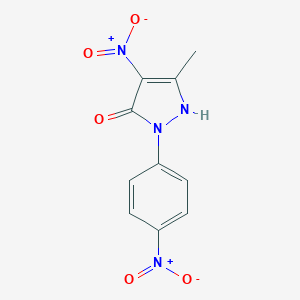
N1-cyclohexyl-N4-phénylbenzène-1,4-diamine
Vue d'ensemble
Description
La N-cyclohexyl-N’-phényl-p-phénylènediamine est un composé organique de formule moléculaire C18H22N2 et de masse molaire 266,38 g/mol . Elle est couramment utilisée comme antioxydant dans l’industrie du caoutchouc et d’autres polymères . Ce composé est connu pour sa capacité à protéger les matériaux de la dégradation oxydative, ce qui prolonge leur durée de vie et maintient leurs propriétés.
Applications De Recherche Scientifique
La N-cyclohexyl-N’-phényl-p-phénylènediamine a un large éventail d’applications en recherche scientifique :
Chimie : Utilisée comme antioxydant dans la synthèse de polymères et d’autres matériaux.
Biologie : Étudiée pour ses effets potentiels sur les processus cellulaires et le stress oxydatif.
Médecine : Envisagée pour son utilisation potentielle dans les formulations médicamenteuses et comme agent protecteur contre les dommages oxydatifs.
Industrie : Largement utilisée dans l’industrie du caoutchouc pour améliorer la durabilité et la durée de vie des produits en caoutchouc
Mécanisme D'action
Le principal mécanisme d’action de la N-cyclohexyl-N’-phényl-p-phénylènediamine implique sa capacité à piéger les radicaux libres et les espèces réactives de l’oxygène, empêchant ainsi les dommages oxydatifs aux matériaux et aux systèmes biologiques . Le composé interagit avec des cibles moléculaires telles que les enzymes et les membranes cellulaires, les stabilisant et empêchant leur dégradation .
Analyse Biochimique
Cellular Effects
It has been found to have cytotoxic effects on certain cell lines such as A549 and MCF7 . More detailed studies are required to understand its influence on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La N-cyclohexyl-N’-phényl-p-phénylènediamine peut être synthétisée par réaction de la cyclohexylamine avec la N-phényl-p-phénylènediamine dans des conditions contrôlées . La réaction implique généralement le chauffage des réactifs en présence d’un catalyseur pour faciliter la formation du produit désiré.
Méthodes de production industrielle
Dans les milieux industriels, la production de N-cyclohexyl-N’-phényl-p-phénylènediamine implique des réacteurs chimiques à grande échelle où les réactifs sont combinés et soumis à des températures et des pressions spécifiques pour optimiser le rendement et la pureté . Le produit est ensuite purifié par diverses techniques telles que la cristallisation ou la distillation.
Analyse Des Réactions Chimiques
Types de réactions
La N-cyclohexyl-N’-phényl-p-phénylènediamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.
Réduction : Il peut être réduit pour former des dérivés aminés.
Substitution : Les noyaux aromatiques du composé peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution électrophile impliquent souvent des réactifs tels que les halogènes ou les agents nitrants.
Principaux produits formés
Oxydation : Dérivés quinoniques.
Réduction : Dérivés aminés.
Substitution : Divers composés aromatiques substitués.
Comparaison Avec Des Composés Similaires
Composés similaires
N-Isopropyl-N’-phényl-p-phénylènediamine (IPPD) : Un autre antioxydant utilisé dans le caoutchouc.
N,N’-Diphényl-p-phénylènediamine (DPPD) : Utilisé comme antioxydant dans diverses applications.
N,N’-Di-sec-butyl-p-phénylènediamine (DBPD) : Propriétés antioxydantes similaires.
Unicité
La N-cyclohexyl-N’-phényl-p-phénylènediamine est unique en raison de sa structure moléculaire spécifique, qui offre un équilibre de propriétés hydrophobes et hydrophiles, la rendant très efficace dans divers environnements . Sa capacité à former des radicaux stables et sa compatibilité avec une large gamme de matériaux renforcent encore son utilité dans les applications industrielles .
Propriétés
IUPAC Name |
1-N-cyclohexyl-4-N-phenylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16,19-20H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMMVODKVLXCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051508 | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-87-1, 28209-54-3 | |
| Record name | N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediamine, N-cyclohexyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028209543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-phenyl-1,4-phenylenediamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,4-Benzenediamine, N1-cyclohexyl-N4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Cyclohexyl-N'-phenyl-4-phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclohexyl-N'-phenyl-p-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYL-N'-PHENYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T29JGK5V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Flexzone 6H in preventing oxidative degradation of polybutadiene?
A1: Flexzone 6H acts as a primary antioxidant, effectively hindering the oxidative degradation of polybutadiene. Its efficacy stems from two key mechanisms:
- Hydrogen Atom Donation: Flexzone 6H readily donates hydrogen atoms to peroxy radicals generated during the oxidation of polybutadiene. This action effectively disrupts the radical chain reaction, which is the primary driver of polymer degradation. []
- Radical Scavenging: The molecule's structure, featuring three aromatic rings, enables it to effectively capture and neutralize free radicals. These radicals, if left unchecked, would otherwise contribute to further degradation of the polymer chains. []
Q2: How does the performance of Flexzone 6H compare to other antioxidants, such as phenol-based AO2246, in stabilizing polybutadiene?
A2: Studies directly comparing Flexzone 6H and AO2246 in polybutadiene stabilization reveal distinct performance differences []:
- Oxidative Stability: Flexzone 6H exhibits superior performance in enhancing the oxidative stability of polybutadiene. This is evidenced by a substantial 20-fold increase in the Oxidation Induction Time (OIT) compared to unstabilized polybutadiene. This suggests a significantly longer time before the onset of oxidative degradation. []
- Mechanical Properties: Conversely, AO2246 demonstrates a greater positive impact on the mechanical properties of polybutadiene during aging at elevated temperatures (80°C). This improvement is attributed to its ability to integrate into the polymer matrix, facilitated by its hydroxyl (-OH) functional groups. []
Q3: Are there any disadvantages or trade-offs associated with using Flexzone 6H as a stabilizer in polybutadiene?
A3: While Flexzone 6H excels in boosting oxidative stability, it may not offer the same level of enhancement in mechanical properties compared to other antioxidants like AO2246. This highlights a potential trade-off between maximizing oxidative stability and maintaining optimal mechanical characteristics in polybutadiene formulations. []
Q4: What are the broader applications of Flexzone 6H beyond stabilizing polybutadiene for solid propellants?
A4: Flexzone 6H's antioxidant properties extend its utility beyond solid propellants. It finds applications as a stabilizer in various other materials:
- Polyethylene Powder Coatings: In anticorrosion steel pipes, Flexzone 6H is incorporated into polyethylene powder coatings to enhance their longevity and protective capabilities. []
- Waterborne Acrylic Emulsions: Flexzone 6H is also utilized in environmentally friendly waterproof coatings for automobiles. Its inclusion in these coatings, which are based on waterborne acrylic emulsions, contributes to their durability and resistance to environmental degradation. []
- Expandable Polystyrene: To enhance the lifespan of expandable polystyrene, particularly in demanding environments with high UV exposure, Flexzone 6H is incorporated as part of a multi-component anti-aging agent. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Flexzone 6H and its analogs?
A5: Research on Flexzone 6H and related p-phenylenediamine compounds highlights the importance of understanding structure-activity relationships. Studies have demonstrated that even subtle structural changes, such as varying the alkyl substituents on the nitrogen atoms, can significantly influence the compound's allergenic potential. For instance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine exhibited cross-sensitization with Flexzone 6H in some animal models. [] This underscores the need for thorough toxicological evaluations and understanding how structural modifications can impact biological activity and safety profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














